Potent Human Acetylcholinesterase (AChE) Inhibition vs. Pregabalin's Inactivity
The target compound is a potent inhibitor of human acetylcholinesterase (AChE), a property completely absent in its parent drug, pregabalin. Publicly curated bioactivity data from the ChEMBL database, which manually extracts data from primary literature, reports an IC50 value of 0.800 nM for the inhibition of human AChE using an Ellman's spectrophotometric method [1]. In contrast, pregabalin's prescribing information and primary pharmacological characterization confirm it does not inhibit cholinesterase enzymes, with its therapeutic action stemming solely from α2δ calcium channel binding [2]. This represents a functional gain of a high-potency activity that pivots the molecule's utility towards cholinergic research.
| Evidence Dimension | Inhibition of human acetylcholinesterase (AChE) activity |
|---|---|
| Target Compound Data | IC50 = 0.800 nM |
| Comparator Or Baseline | Pregabalin: No significant AChE inhibition at clinically or physiologically relevant concentrations |
| Quantified Difference | Functional gain from negligible to sub-nanomolar inhibitory potency |
| Conditions | In vitro; human AChE; Ellman's spectrophotometric method. Data curated in ChEMBL/BindingDB. |
Why This Matters
For researchers developing cholinergic hypothesis-based therapies, a compound with 800 pM AChE potency is orders of magnitude more relevant and mechanistically distinct than a calcium channel ligand, making it a unique tool for target validation.
- [1] BindingDB. Entry BDBM50593777 / CHEMBL5185868. Activity Spreadsheet for Acetylcholinesterase. View Source
- [2] Pfizer. LYRICA (pregabalin) Capsules, CV. Highlights of Prescribing Information, Section 12.1 Mechanism of Action. 2009. View Source
